molecular formula C14H10BrNO3 B2745431 2-(3-Bromobenzamido)benzoic acid CAS No. 404376-07-4

2-(3-Bromobenzamido)benzoic acid

Cat. No.: B2745431
CAS No.: 404376-07-4
M. Wt: 320.142
InChI Key: WUBKINCNCAVQLY-UHFFFAOYSA-N
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Description

2-(3-Bromobenzamido)benzoic acid: is an organic compound with the molecular formula C14H10BrNO3 It is a derivative of benzoic acid, where the carboxylic acid group is substituted with a 3-bromobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for 2-(3-bromobenzamido)benzoic acid typically involve large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness:

Biological Activity

2-(3-Bromobenzamido)benzoic acid is a derivative of benzoic acid that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a bromobenzamide moiety, which is known to influence its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for exploring its potential therapeutic applications.

The biological activity of this compound may involve several mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, similar to other benzoic acid derivatives. This interaction can disrupt various biochemical pathways, potentially leading to anti-inflammatory or analgesic effects .
  • Modulation of Protein Degradation Pathways : Studies have indicated that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway and the autophagy-lysosome pathway, which are critical for maintaining cellular homeostasis .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, compounds derived from salicylic acid have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced inflammation models .

Table 1: Summary of Anti-inflammatory Effects

CompoundCytokine Reduction (pg/mL)Dosage (mg/60 kg bw)Reference
This compoundTBDTBDTBD
3-CH2ClTNF-α: 5.70 ± 1.04500
IL-1β: 2.32 ± 0.28

Cytotoxicity

The cytotoxic effects of benzoic acid derivatives have been evaluated in various cancer cell lines. For instance, some studies have demonstrated that certain derivatives do not exhibit significant cytotoxicity at concentrations that activate proteasome and lysosomal pathways . This suggests a potential therapeutic window for compounds like this compound.

Table 2: Cytotoxicity Evaluation

Cell LineInhibition (%) at 5 μMReference
Hep-G24.81 ± 0.28
A20585.02 ± 0.18
CCD25sk3.56 ± 4.06

Case Studies and Research Findings

  • Study on Proteostasis Modulation :
    A study investigated various benzoic acid derivatives, including those with bromine substitutions, emphasizing their role in enhancing proteasomal and lysosomal activities in human fibroblasts. The findings suggested that these compounds could be promising candidates for developing agents targeting age-related diseases due to their ability to modulate protein degradation pathways effectively .
  • In Silico Studies :
    Computational studies have indicated that halogenated benzoic acids, including derivatives like this compound, may serve as effective binders for enzymes involved in inflammatory processes, supporting their potential as anti-inflammatory agents .

Properties

IUPAC Name

2-[(3-bromobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBKINCNCAVQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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